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Compound of Interest

Compound Name:
Pyrazolo[1,5-a]pyridine-3,6-

diamine

CAS No.: 340961-81-1

Cat. No.: B8799452 Get Quote

Executive Summary
Pyrazolo[1,5-a]pyridine-3,6-diamine (CAS: 340961-81-1) is a fused bicyclic heteroaromatic

scaffold of significant interest in medicinal chemistry and industrial dye manufacturing.[1][2]

Structurally, it consists of a pyrazole ring fused to a pyridine ring across the N1–C2 bond,

featuring primary amine substituents at the 3-position (pyrazole ring) and 6-position (pyridine

ring).[1]

This molecular architecture serves two primary high-value functions:

Medicinal Chemistry: It acts as a bioisostere for purine and ATP, making it a "privileged

scaffold" for designing kinase inhibitors (e.g., JAK, KDR, Pim-1).[1]

Material Science: It functions as a primary intermediate and coupler in oxidative hair dye

formulations, providing stable, deep-tone chromophores when reacted with developers like

p-phenylenediamine.[1]

Chemical Identity & Physicochemical Properties[2]
[3][4]
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Property Data

IUPAC Name Pyrazolo[1,5-a]pyridine-3,6-diamine

CAS Number 340961-81-1

Molecular Formula

C

H

N

Molecular Weight 148.17 g/mol

Appearance

Off-white to pale yellow solid (free base); often

supplied as dihydrochloride salt (CAS: 2567495-

77-4 for 6-amine salt analog)

Solubility
Moderate in DMSO, Methanol; Low in water

(free base); High in water (HCl salt)

pKa (Predicted)
~3.5 (Pyridine N), ~2.0 (3-NH

conjugate acid)

H-Bond Donors 2 (Amine groups)

H-Bond Acceptors 3 (Ring Nitrogens + Amines)

Structural Representation
The structure features a bridgehead nitrogen at position 1. The numbering proceeds around the

pyrazole ring (2, 3) and then the pyridine ring (4, 5, 6, 7).
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Figure 1: Numbering and connectivity of Pyrazolo[1,5-a]pyridine-3,6-diamine.
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Structural Analysis & Electronic Properties
Aromaticity and Resonance
The pyrazolo[1,5-a]pyridine system is a 10-

electron aromatic system (isoelectronic with azulene and indole).[1]

N1 (Bridgehead): Contributes two electrons to the

-system, maintaining aromaticity.[1]

Electrophilic Attack (C-3): The C-3 position is the most electron-rich site on the ring system,

analogous to the C-3 position of indole.[1] This makes it highly susceptible to electrophilic

aromatic substitution (nitration, halogenation).

Nucleophilic Attack (C-6): The pyridine ring is generally electron-deficient.[1] However, the

introduction of the amino group at C-6 strongly donates electron density into the ring via

resonance, increasing the basicity of the system and facilitating oxidation (crucial for dye

formation).
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Regiochemistry in Synthesis
Synthesizing the 3,6-disubstituted pattern requires careful orchestration of regioselectivity:

C-6 Origin: The substituent at position 6 typically originates from the starting pyridine

material (specifically, a substituent at the meta position of the pyridine reactant, which maps

to C-6 after cyclization).[1]

C-3 Origin: The substituent at position 3 is usually introduced during the cyclization step

(using an alkyne ester) or via post-cyclization electrophilic substitution (nitration).

Synthetic Protocols
The most robust synthesis of Pyrazolo[1,5-a]pyridine-3,6-diamine involves a de novo ring

construction followed by functional group manipulation.[1] The "Nitration-Reduction" route is

preferred for its scalability.[1]

Pathway: 3-Nitropyridine Route[1]
This protocol circumvents the ambiguity of direct nitration by installing the C-6 nitrogen source

early in the synthesis.

Step 1: N-Amination of 3-Nitropyridine
The starting material, 3-nitropyridine, is aminated at the ring nitrogen using O-

Mesitylenesulfonylhydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (HOSA).[1]

Reagents: 3-Nitropyridine, MSH, CH

Cl

.[1]

Product: 1-Amino-3-nitropyridinium mesitylenesulfonate.[1]

Mechanism: Electrophilic amination of the pyridine nitrogen.

Step 2: [3+2] Cycloaddition

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://patents.google.com/patent/US7282068B2/en
https://www.benchchem.com/product/b8799452?utm_src=pdf-body
https://patents.google.com/patent/US7282068B2/en
https://patents.google.com/patent/US7282068B2/en
https://patents.google.com/patent/US7282068B2/en
https://patents.google.com/patent/US7282068B2/en
https://patents.google.com/patent/US7282068B2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8799452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The pyridinium salt is treated with a base (to generate the N-imide dipole) and a dipolarophile

(e.g., ethyl propiolate).

Reagents: K

CO

, DMF, Ethyl Propiolate.[1]

Regioselectivity: Cyclization on 3-substituted pyridinium ylides typically yields a mixture of 4-

and 6-substituted pyrazolo[1,5-a]pyridines.[1] The 6-nitro isomer is separated via

chromatography.[1]

Product: Ethyl 6-nitropyrazolo[1,5-a]pyridine-3-carboxylate.[1]

Step 3: Functionalization of C-3
To convert the ester to an amine, a Curtius rearrangement is employed.[1]

Hydrolysis: Ester

Carboxylic Acid (LiOH, THF/H

O).

Curtius Rearrangement: Acid

Acyl Azide (DPPA)

Isocyanate

Carbamate

Amine.

Alternative (Direct Nitration): If the starting material was decarboxylated (H at C-3), direct

nitration with HNO

/H

SO
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would selectively nitrate C-3, yielding 3,6-dinitropyrazolo[1,5-a]pyridine.[1]

Step 4: Global Reduction
Both the nitro group (at C-6) and the protected amine/nitro (at C-3) are reduced to primary

amines.[1]

Reagents: H

(50 psi), 10% Pd/C, Methanol.

Product: Pyrazolo[1,5-a]pyridine-3,6-diamine.[1]
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Figure 2: Synthetic pathway from 3-nitropyridine to the 3,6-diamine target.
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Applications
Oxidative Hair Dye Coupler
In hair coloring, Pyrazolo[1,5-a]pyridine-3,6-diamine acts as a coupler.[1]

Mechanism: It reacts with a primary intermediate (developer), such as p-phenylenediamine

(PPD) or p-toluenediamine (PTD), in the presence of an oxidizing agent (H

O

).[1]

Chromophore Formation: The oxidation creates an indo dye (binuclear system). The

pyrazolopyridine core provides a rigid, planar structure that shifts the absorption spectrum,

typically yielding rich red-violet to blue-black shades depending on the developer used.[1]

Advantage: Improved stability and wash-fastness compared to simple phenylenediamines

due to the fused heterocyclic system.[1]

Kinase Inhibitor Scaffold
The molecule is a potent scaffold for ATP-competitive inhibitors.

Binding Mode: The N1 and C-3 amine (or C-3 amide derivatives) often form a donor-

acceptor hydrogen bond motif with the hinge region of kinase enzymes.[1]

Targets:

KDR (VEGFR-2): Angiogenesis inhibition.[1]

JAK Family: Autoimmune diseases.

Pim-1/Pim-2: Cancer cell survival signaling.[1]

SAR Insight: Substitution at the 3-amine (e.g., amides, ureas) modulates affinity, while the 6-

position allows for solubilizing groups (e.g., morpholine, piperazine) to extend into the

solvent-exposed region of the binding pocket.[1]
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Safety and Handling
Hazard Classification: Irritant (Skin/Eye), potentially sensitizing.

Handling: As with all aromatic diamines, handle in a fume hood with nitrile gloves to prevent

sensitization.

Storage: Store under inert gas (Argon/Nitrogen) at -20°C. The free base is prone to oxidation

(darkening) upon exposure to air; the dihydrochloride salt is more stable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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